molecular formula C18H16N6O5 B2564436 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396798-59-6

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2564436
CAS No.: 1396798-59-6
M. Wt: 396.363
InChI Key: KRDLKANLHOATCS-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, specifically targeting the Smad proteins. This compound functions by disrupting the protein-protein interactions necessary for Smad function, thereby inhibiting the transcription of TGF-β-responsive genes. The TGF-β pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. As such, this inhibitor is a valuable pharmacological tool for elucidating the complex roles of TGF-β/Smad signaling in pathological contexts. Its primary research applications include the investigation of fibrotic diseases, such as renal, pulmonary, and hepatic fibrosis, where aberrant TGF-β signaling is a known driver of excessive collagen deposition and tissue scarring. Furthermore, it is used in cancer research to study the dual role of TGF-β as both a tumor suppressor and a promoter of metastasis and epithelial-to-mesenchymal transition (EMT) in advanced tumors. Researchers also employ this compound to explore its effects on immune cell differentiation and function, particularly in the regulation of T-cell plasticity and the development of regulatory T-cells (Tregs), which has significant implications for autoimmune disease and immuno-oncology research. Its ability to precisely modulate this pathway makes it indispensable for dissecting mechanism of action in these fields and for evaluating potential therapeutic strategies.

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O5/c19-16(25)9-23-18(27)24(22-21-23)12-7-5-11(6-8-12)20-17(26)15-10-28-13-3-1-2-4-14(13)29-15/h1-8,15H,9-10H2,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDLKANLHOATCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound characterized by its unique structural features, including a tetrazole ring and a benzo[d][1,4]dioxine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H20N6O4
  • Molecular Weight : 432.4 g/mol
  • CAS Number : 1396815-46-5

Anticancer Activity

Research indicates that derivatives of tetrazole compounds often exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action typically involves the modulation of key signaling pathways associated with cell growth and apoptosis.

A study demonstrated that the presence of the tetrazole ring enhances the cytotoxic activity against cancer cells by promoting apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 . The structure–activity relationship (SAR) analysis suggests that modifications to the phenyl and dioxine components can significantly affect the anticancer efficacy .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AA549 (lung)10.5Apoptosis induction
Compound BMCF7 (breast)8.0Bcl-2 inhibition
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo...HeLa (cervical)12.3Caspase activation

Enzyme Inhibition

The tetrazole moiety is known for its ability to act as an enzyme inhibitor. Research suggests that compounds containing this functional group can inhibit various enzymes involved in disease processes. For example, studies have shown that similar tetrazole derivatives can inhibit phospholipase A2 and other lipid-metabolizing enzymes, which are crucial in inflammatory pathways .

Study on Anticancer Properties

In a recent study published in Molecules, researchers synthesized several tetrazole derivatives and evaluated their anticancer activities against different cell lines. The results indicated that modifications to the substituents on the phenyl ring significantly influenced their IC50 values against cancer cells. The most potent compound demonstrated an IC50 value of 8 µM against MCF7 cells, highlighting the importance of structural optimization in drug design .

Enzyme Inhibition Study

Another study focused on the enzyme inhibitory effects of similar compounds containing a tetrazole ring. The findings revealed that these compounds could inhibit phospholipase A2 activity, which is associated with various inflammatory diseases. The study provided insights into how structural variations could enhance or diminish enzyme binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Key Functional Groups

The compound shares core structural features with several classes of bioactive heterocycles:

Benzothiazole-3-carboxamides (e.g., compounds 4g–4n in ): These derivatives feature a thiazolidinone ring linked to substituted benzothiazole carboxamides. While the benzo[d][1,4]dioxine system in the target compound offers superior oxidative stability compared to benzothiazoles, both classes exhibit strong hydrogen-bonding capabilities via carboxamide and heteroatom-rich rings . Example: N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) shares a carboxamide bridge and halogen-substituted aryl groups but lacks the tetrazole moiety .

Coumarin-Tetrazole Hybrids ():

  • Compounds like 4g and 4h in integrate tetrazole with coumarin and benzodiazepine/oxazepine systems. These hybrids emphasize the role of tetrazole in enhancing binding affinity to metalloenzymes (e.g., carbonic anhydrase) but differ in their fused bicyclic systems compared to the benzo[d][1,4]dioxine core .

Physicochemical and Bioactivity Profiles

Compound Key Features Bioactivity
Target Compound Tetrazole + benzo[d][1,4]dioxine; high H-bond donor/acceptor count Hypothesized kinase inhibition (analogous to tetrazole-containing inhibitors)
Benzothiazole-3-carboxamides (4g–4n) Thiazolidinone + halogenated aryl; moderate logP Anticancer (NCI-60 screening: GI₅₀ ~1–10 μM)
Coumarin-Tetrazole Hybrids (4g, 4h) Coumarin + benzodiazepine; high fluorescence Antimicrobial (MIC: 2–8 µg/mL against S. aureus)
  • Bioactivity Clustering: demonstrates that structurally similar compounds (e.g., tetrazole vs. thiazolidinone) cluster by mode of action, suggesting the target may share protein targets (e.g., tyrosine kinases) with benzothiazole-carboxamides .

Computational and Analytical Comparisons

  • Similarity Metrics : Tanimoto and Dice indices () indicate moderate similarity (0.6–0.7) between the target compound and benzothiazole-3-carboxamides, primarily due to shared carboxamide and aryl groups .
  • Metabolite Profiling : Molecular networking () predicts that the benzo[d][1,4]dioxine system would yield distinct MS/MS fragmentation patterns compared to coumarin hybrids, aiding in dereplication .

Crystallographic Insights

  • The benzo[d][1,4]dioxine system likely adopts a planar conformation, stabilized by intramolecular H-bonds between the amide and tetrazole groups .

Q & A

Q. Table 1: Yield Optimization

StepConventional YieldOptimized YieldMethod
Amide Coupling65%85%Microwave, EDC/HOBt
Tetrazole Alkylation50%75%Boc-protection, TFA deprotection

Advanced: How does the compound’s hydrogen-bonding network influence its solid-state stability and solubility?

Methodological Answer:

  • Crystal Engineering:
    • Analyze X-ray data (SHELXL) to identify strong N–H···O and weak C–H···O interactions. These networks reduce solubility but enhance thermal stability .
  • Solubility Prediction:
    • Use Hansen solubility parameters (HSPiP software) to match solvents (e.g., DMSO for polar groups, ethyl acetate for aromatic regions) .
  • Co-crystallization: Introduce co-formers (e.g., succinic acid) to disrupt dense packing and improve bioavailability .

Advanced: What mechanistic insights guide the design of analogs with enhanced pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability:
    • Replace the tetrazole ring with a triazole to reduce CYP450-mediated oxidation (confirmed via liver microsome assays) .
  • Permeability:
    • Introduce methyl groups on the benzo[d][1,4]dioxine ring to lower topological polar surface area (TPSA < 90 Ų) .
  • In vivo Validation:
    • Use LC-MS/MS to measure plasma half-life in rodent models. Compare AUC values of analogs .

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